5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile
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Overview
Description
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile is a chemical compound that belongs to the pyrazine family Pyrazines are nitrogen-containing heterocycles that are widely used in various fields due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-methylthiophenol with 2,3-dichloropyrazine followed by the introduction of amino groups and a nitrile group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Diamino-3-[(4-chlorophenyl)sulfanyl]pyrazine-2-carbonitrile
- 5,6-Diamino-3-[(4-fluorophenyl)sulfanyl]pyrazine-2-carbonitrile
- 5,6-Diamino-3-[(4-bromophenyl)sulfanyl]pyrazine-2-carbonitrile
Uniqueness
5,6-Diamino-3-[(4-methylphenyl)sulfanyl]pyrazine-2-carbonitrile is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as increased selectivity or potency in medicinal chemistry.
Properties
CAS No. |
143469-45-8 |
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Molecular Formula |
C12H11N5S |
Molecular Weight |
257.32 g/mol |
IUPAC Name |
5,6-diamino-3-(4-methylphenyl)sulfanylpyrazine-2-carbonitrile |
InChI |
InChI=1S/C12H11N5S/c1-7-2-4-8(5-3-7)18-12-9(6-13)16-10(14)11(15)17-12/h2-5H,1H3,(H2,14,16)(H2,15,17) |
InChI Key |
QNTSFVNGMPMGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=C(C(=N2)N)N)C#N |
Origin of Product |
United States |
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